molecular formula C12H16FNS B13279152 N-(3-fluoro-4-methylphenyl)thian-3-amine

N-(3-fluoro-4-methylphenyl)thian-3-amine

Cat. No.: B13279152
M. Wt: 225.33 g/mol
InChI Key: AMQKJAFHWIFOTA-UHFFFAOYSA-N
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Description

N-(3-Fluoro-4-methylphenyl)thian-3-amine is a heterocyclic amine featuring a six-membered thiane ring (sulfur-containing cyclohexane) substituted at the 3-position with an amine group. The amine nitrogen is further functionalized with a 3-fluoro-4-methylphenyl substituent. This structural motif combines a lipophilic aromatic group with a polar amine, making it a candidate for diverse pharmacological applications, including central nervous system (CNS) modulation or antimicrobial activity.

Properties

Molecular Formula

C12H16FNS

Molecular Weight

225.33 g/mol

IUPAC Name

N-(3-fluoro-4-methylphenyl)thian-3-amine

InChI

InChI=1S/C12H16FNS/c1-9-4-5-10(7-12(9)13)14-11-3-2-6-15-8-11/h4-5,7,11,14H,2-3,6,8H2,1H3

InChI Key

AMQKJAFHWIFOTA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2CCCSC2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)thian-3-amine typically involves the reaction of 3-fluoro-4-methylphenylthiourea with an appropriate halogenated compound under specific conditions. One common method is the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often require heating and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes are designed to optimize reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve efficient synthesis on a larger scale .

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)thian-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenyl ring .

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)thian-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)thian-3-amine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the thian-3-amine moiety allows the compound to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. Detailed studies on its binding affinity and interaction with target proteins are necessary to fully understand its mechanism of action .

Comparison with Similar Compounds

Structural Similarities and Variations

The following table summarizes key structural analogs and their differences:

Compound Name Core Structure Aromatic Substituent Key Functional Groups Biological Activity (if reported) Reference ID
N-(3-Fluoro-4-methylphenyl)thian-3-amine Thiane (C₅H₉S) 3-Fluoro-4-methylphenyl Amine (NH) Not explicitly reported
N-(3-Chloro-4-fluorophenyl)thian-3-amine Thiane (C₅H₉S) 3-Chloro-4-fluorophenyl Amine (NH) Not reported
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine Thiazole (C₃H₂NS) 3-Chloro-2-methylphenyl and 4-fluorophenyl Amine (NH), Thiazole Antibacterial (moderate activity)
4-(3-Nitrophenyl)-N-[4-(trifluoromethoxy)phenyl]thiazol-2-amine Thiazole (C₃H₂NS) 3-Nitrophenyl and 4-(trifluoromethoxy)phenyl Amine (NH), Nitro, CF₃O Not explicitly reported
5-Phenyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine Thienopyrimidine Phenyl and 3-(trifluoromethyl)phenyl Amine (NH), Trifluoromethyl Not explicitly reported

Key Observations :

  • Core Heterocycle: The thiane ring in the target compound contrasts with thiazole or thienopyrimidine cores in analogs. Thiane’s larger ring size may enhance conformational flexibility but reduce metabolic stability compared to planar heterocycles like thiazole .
  • Chloro or nitro substituents in analogs (e.g., ) may enhance reactivity but increase toxicity risks.
  • Biological Activity : Thiazole derivatives, such as N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, exhibit antibacterial activity, suggesting that the target compound’s amine-thiane scaffold could be optimized for similar applications .

Spectroscopic and Physicochemical Properties

  • NMR Data : For N-(3-Fluoro-4-methylphenyl)benzamide (a related amide), ¹H NMR shows aromatic protons at δ 7.2–8.1 ppm and methyl/fluoro signals at δ 2.3 and δ −110 ppm (¹⁹F), respectively. The thiane core in the target compound would likely exhibit distinct δ 3.0–4.0 ppm signals for CH₂-S and CH-NH groups .
  • Mass Spectrometry : HR-ESI-MS data for Z1262422554 () confirms accurate mass determination (m/z 338.2 [M+H]⁺), a critical step for validating the target compound’s purity .

Biological Activity

N-(3-fluoro-4-methylphenyl)thian-3-amine is a synthetic compound with significant potential in pharmacology due to its unique structural features. This article explores its biological activity, focusing on its interactions with biological systems, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C_{11}H_{12}FNS and a molecular weight of 225.33 g/mol. The compound features a thian-3-amine moiety, which is a sulfur-containing heterocycle, paired with a fluorinated aromatic ring . The presence of the fluorine atom enhances its lipophilicity and influences its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in pharmacological contexts. Its structure suggests potential interactions with various biological targets, including enzymes and receptors, which may lead to therapeutic effects. Specific studies have explored its efficacy in modulating cellular activities and its role in drug development for conditions such as cancer.

The mechanism of action of this compound involves binding to specific molecular targets, thereby modulating their activities. This can trigger downstream signaling pathways that affect cellular functions. Understanding these interactions is crucial for elucidating the compound's therapeutic potential .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds. Below is a comparison table highlighting key features:

Compound NameMolecular FormulaKey Features
N-(2-fluorophenyl)thian-3-amineC_{11}H_{12}FNSDifferent fluorinated phenyl group
N-(4-methylphenyl)thian-3-amineC_{11}H_{15}NSLacks fluorine but retains similar thian structure
3-FluoroanilineC_{7}H_{6}FNH_2Simpler structure without the thian moiety

The distinct combination of a fluorinated aromatic ring and a thian amine structure in this compound may enhance its biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Activity : Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma). The compound's ability to inhibit cell proliferation suggests its potential as an anticancer agent .
  • Enzyme Interaction Studies : Preliminary studies indicate that this compound may interact with specific enzymes involved in metabolic pathways, influencing their activity and potentially leading to therapeutic benefits in metabolic disorders .
  • Pharmacological Applications : The compound's structural characteristics position it as a candidate for further development in drug formulation, particularly for targeting diseases where enzyme modulation is beneficial .

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